molecular formula C10H13N3S B13161428 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol CAS No. 120759-68-4

1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13161428
CAS No.: 120759-68-4
M. Wt: 207.30 g/mol
InChI Key: YAFATTDXXXKCIQ-UHFFFAOYSA-N
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Description

1-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a thiol group attached to the imidazopyridine ring. The presence of the thiol group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a sulfur source. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and thioethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of materials with specific properties, such as conductive polymers or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. This can result in the inhibition or activation of specific signaling pathways, depending on the context. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes such as oxidative stress and apoptosis.

Comparison with Similar Compounds

1-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol can be compared with other similar compounds, such as:

    1-Butyl-1H-imidazo[4,5-b]pyridine-2-thiol: This compound has a similar structure but differs in the position of the thiol group, which can lead to different chemical properties and biological activities.

    1-Butyl-1H-imidazo[4,5-c]quinoline-2-thiol:

    1-Butyl-1H-imidazo[4,5-c]pyridine-2-amine:

The uniqueness of this compound lies in its specific structure and the presence of the thiol group, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

CAS No.

120759-68-4

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-butyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C10H13N3S/c1-2-3-6-13-9-4-5-11-7-8(9)12-10(13)14/h4-5,7H,2-3,6H2,1H3,(H,12,14)

InChI Key

YAFATTDXXXKCIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

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